molecular formula C23H18N2O5 B606960 Dbco-nhs CAS No. 1353016-71-3

Dbco-nhs

Cat. No. B606960
CAS RN: 1353016-71-3
M. Wt: 402.41
InChI Key: XCEBOJWFQSQZKR-UHFFFAOYSA-N
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Description

DBCO-NHS ester is commonly used in bioconjugation . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .


Synthesis Analysis

The synthesis of DBCO involves a non-site-directed antibody conjugation technique using copper-free click chemistry . This compound esters are dissolved in anhydrous DMSO, adjusted to 10 mM, and added to the antibody solution in varying molar excesses (from 1:1 to 1:25). The reaction is kept at room temperature for 45–60 minutes .


Molecular Structure Analysis

This compound has a chemical formula of C23H18N2O5 . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .


Chemical Reactions Analysis

This compound ester reacts with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic pH to form covalent bonds . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 402.410 and an elemental analysis of C, 68.65; H, 4.51; N, 6.96; O, 19.88 .

In Vivo

Dbco-nhs has been used in a variety of in vivo studies to investigate the biological activity of this compound. For example, it has been used to study this compound-mediated cell proliferation and apoptosis in various cell lines. It has also been used to investigate the role of this compound in the development of various diseases, such as cancer and diabetes.

In Vitro

Dbco-nhs has been used in a variety of in vitro studies to investigate the biochemical and physiological effects of this compound. For example, it has been used to study the effects of this compound on DNA synthesis, enzyme kinetics, and protein-protein interactions. It has also been used to investigate the role of this compound in various metabolic pathways, such as the synthesis of purines and pyrimidines.

Biological Activity

Dbco-nhs has been shown to have a variety of biological activities, including the inhibition of this compound-mediated cell proliferation and apoptosis, the inhibition of DNA synthesis, and the inhibition of enzyme kinetics. It has also been shown to have anti-inflammatory and anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the synthesis of purines and pyrimidines, as well as the activity of various enzymes involved in metabolic pathways. It has also been shown to have anti-inflammatory and anti-cancer activity.

Advantages and Limitations for Lab Experiments

The main advantage of using dbco-nhs in laboratory experiments is that it is a reversible inhibitor of this compound, meaning that it can be used to study the effects of this compound inhibition without permanently inactivating the enzyme. However, this compound has a relatively short half-life, meaning that it must be used quickly after synthesis.

Future Directions

For dbco-nhs research include the development of new and improved inhibitors of this compound, the exploration of the role of this compound in various diseases and disorders, and the development of new methods for studying this compound-mediated processes. Additionally, this compound could be used to develop novel therapeutic strategies for the treatment of various diseases and disorders.

Synthesis Methods

Dbco-nhs is synthesized using a two-step process. First, a solution of 2-aminobenzamide and 2-bromoethanol is reacted with ethylenediamine to form the intermediate product 2-amino-3-bromo-5-ethyl-benzamide. This intermediate is then reacted with 4-chloro-3-nitrobenzoyl chloride to produce the final product, this compound.

Safety and Hazards

DBCO-NHS is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c26-20(13-14-23(29)30-25-21(27)11-12-22(25)28)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEBOJWFQSQZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the role of DBCO-NHS in the development of the siRNA delivery system described in the research papers? [, ]

A1: this compound acts as a linker molecule, facilitating the conjugation of two key components:

  • Designed Ankyrin Repeat Proteins (DARPins): Specifically, engineered DARPins (Aha-Ec1 and Aha-Ec4) designed to selectively bind to the tumor-associated antigen EpCAM. [, ]
  • PAMAM Dendrimers: These highly branched polymers serve as carriers for the siRNA due to their ability to complex with negatively charged siRNA molecules. [, ]
  • DBCO: Reacts with azide groups through strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry reaction. [, ]
  • NHS ester: Reacts with primary amines, such as those found on the surface of PAMAM dendrimers. [, ]

Q2: How was the successful conjugation of the components using this compound confirmed in the research? [, ]

A2: Researchers employed gel electrophoresis to verify the successful conjugation of the DARPins to the PAMAM dendrimers using this compound. [, ] This technique separates molecules based on their size and charge. The appearance of distinct bands corresponding to the expected sizes of the protein-dendrimer conjugates, different from the unconjugated components, confirmed the success of the conjugation reaction. [, ] Further analysis and purification were performed using FPLC (Fast Protein Liquid Chromatography), specifically an AKTA system, to isolate the desired conjugates from any unreacted components. []

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